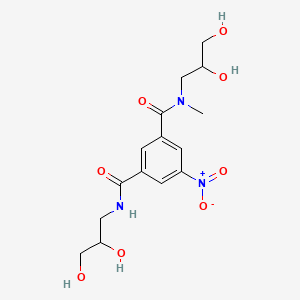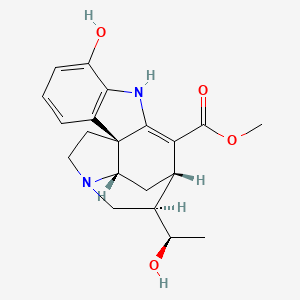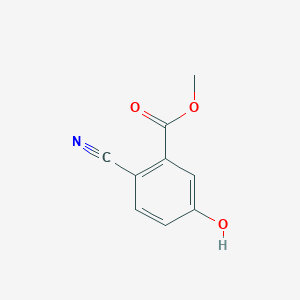
N1,N3-bis(2,3-dihydroxypropyl)-N1-methyl-5-nitroisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a nitro group attached to a benzene ring. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and imaging agent industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE typically involves the reaction of 5-nitroisophthalic acid with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, carbonyl compounds, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of imaging agents for diagnostic purposes.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups facilitate hydrogen bonding with target molecules, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide: Similar structure but lacks the nitro group.
Iohexol: A contrast agent with a similar backbone but different functional groups.
Iopromide: Another imaging agent with structural similarities but distinct pharmacological properties .
Uniqueness
N1,N3-BIS(2,3-DIHYDROXYPROPYL)-N1-METHYL-5-NITRO-1,3-BENZENEDICARBOXAMIDE is unique due to its combination of hydroxyl and nitro groups, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above .
Propiedades
Fórmula molecular |
C15H21N3O8 |
|---|---|
Peso molecular |
371.34 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2,3-dihydroxypropyl)-3-N-methyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H21N3O8/c1-17(6-13(22)8-20)15(24)10-2-9(3-11(4-10)18(25)26)14(23)16-5-12(21)7-19/h2-4,12-13,19-22H,5-8H2,1H3,(H,16,23) |
Clave InChI |
UNIFYFDKIJGRNX-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(CO)O)C(=O)C1=CC(=CC(=C1)C(=O)NCC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)







![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)




![1-[2-(4-Chlorophenyl)-8-phenyl-quinolin-4-yl]-2-diethylamino-ethanol](/img/structure/B14022017.png)
